(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine
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Overview
Description
(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine is a chiral amine compound that features a cyclohexane ring substituted with an isoindoline group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and isoindoline.
Reductive Amination: Cyclohexanone undergoes reductive amination with isoindoline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Isoindolin-2-yl)cyclohexanamine: The enantiomer of the compound, with potentially different biological activities.
Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the isoindoline group.
Isoindoline derivatives: Compounds with the isoindoline structure but different substituents.
Uniqueness
(1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine is unique due to its specific chiral configuration and the presence of both cyclohexane and isoindoline moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOXXJPGYALOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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